Cas no 2361608-76-4 (2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride)

2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid hydrochloride is a chiral pyrrolidine derivative featuring two carboxyl groups and a secondary amine functionality, rendered as its hydrochloride salt for enhanced stability and solubility. The (3S,4S) stereochemistry ensures high enantiomeric purity, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its bifunctional carboxyl groups enable versatile reactivity, particularly in peptide coupling or chelation chemistry. The hydrochloride form improves handling and storage while maintaining compatibility with aqueous and organic reaction conditions. This compound is particularly useful in the development of bioactive molecules, where precise stereocontrol and functional group diversity are critical. Its well-defined structure supports reproducibility in research and industrial processes.
2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride structure
2361608-76-4 structure
Product Name:2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
CAS No:2361608-76-4
MF:C8H14ClNO4
MW:223.654061794281
CID:6561610
PubChem ID:139026416
Update Time:2025-05-21

2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-7434133
    • 2361608-76-4
    • 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
    • rac-2-[(3R,4R)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid hydrochloride
    • Inchi: 1S/C8H13NO4.ClH/c10-7(11)1-5-3-9-4-6(5)2-8(12)13;/h5-6,9H,1-4H2,(H,10,11)(H,12,13);1H/t5-,6-;/m1./s1
    • InChI Key: MVPZEQHRILWQMC-KGZKBUQUSA-N
    • SMILES: Cl.OC(C[C@@H]1CNC[C@H]1CC(=O)O)=O

Computed Properties

  • Exact Mass: 223.0611356g/mol
  • Monoisotopic Mass: 223.0611356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.6Ų

2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride Pricemore >>

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Additional information on 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride

Introduction to 2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride (CAS No. 2361608-76-4)

2-[(3S,4S)-4-(Carboxymethylpyrrolidin-3-yl]acetic acid;hydrochloride

, with the CAS number 2361608-76-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The precise stereochemistry of the pyrrolidine ring, specifically the (3S,4S) configuration, plays a crucial role in its biological activity and interaction with biological targets.

The compound belongs to a class of molecules known for their ability to modulate various biological pathways. In recent years, there has been a growing interest in the development of chiral drugs, where the stereochemical configuration of a molecule can significantly influence its pharmacological effects. The presence of the (3S,4S)-configuration in 2-[(3S,4S)-4-(Carboxymethylpyrrolidin-3-yl]acetic acid;hydrochloride suggests that it may exhibit high selectivity and efficacy in targeting specific biological processes.

One of the most compelling aspects of this compound is its potential role in the treatment of neurological disorders. Recent studies have indicated that pyrrolidine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The Carboxymethyl group in the molecule enhances its solubility and reactivity, making it a versatile scaffold for further chemical modifications and drug design.

In addition to its neurological applications, 2-[(3S,4S)-4-(Carboxymethylpyrrolidin-3-yl]acetic acid;hydrochloride has shown promise in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. The compound's ability to modulate inflammatory cytokines and enzymes has been demonstrated in preclinical studies, suggesting its potential as a lead compound for novel anti-inflammatory drugs.

The hydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for pharmaceutical applications. The salt form also improves solubility in aqueous solutions, which is essential for formulation development. This property is particularly important for oral and intravenous drug delivery systems, where solubility plays a critical role in drug absorption and distribution.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interactions of 2-[(3S,4S)-4-(Carboxymethylpyrrolidin-3-yl]acetic acid;hydrochloride with various biological targets. Molecular docking studies have identified potential binding sites on enzymes and receptors relevant to neurological and inflammatory diseases. These insights have guided the design of analogs with enhanced potency and selectivity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. The stereochemistry of the pyrrolidine ring must be carefully maintained throughout the synthetic process to ensure that the final product exhibits the desired biological activity. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure compounds on a larger scale, facilitating their use in drug development.

Evaluation of 2-[(3S,4S)-4-(Carboxymethylpyrrolidin-3-yl]acetic acid;hydrochloride in preclinical models has provided valuable insights into its pharmacokinetic properties. These studies have assessed parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). The compound has demonstrated favorable pharmacokinetic profiles in animal models, including good oral bioavailability and rapid clearance from circulation.

The potential therapeutic applications of this compound extend beyond neurological and inflammatory diseases. Preliminary research suggests that it may also have utility in treating metabolic disorders and cancer. The ability of pyrrolidine derivatives to modulate key metabolic pathways makes them attractive candidates for developing drugs that address obesity and diabetes.

In conclusion, 2-[(3S,4S)-4-(Carboxymethylpyrrolidin-3-yl]acetic acid;hydrochloride (CAS No. 2361608-76-4) is a promising compound with diverse therapeutic applications. Its unique stereochemistry and structural features make it an excellent candidate for further research and development in pharmaceutical chemistry. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases.

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